Cas no 26555-40-8 (Methoxycarbonylsulfenyl chloride)

Methoxycarbonylsulfenyl chloride 化学的及び物理的性質

名前と識別子

-

- thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite

- Methoxycarbonylsulfenyl Chloride

- methyl chlorosulfanylformate

- carbomethoxy sulfenyl chloride

- Carbonothioic acid,anhydrosulfide with thiohypochlorous acid,methyl ester

- metgoxycarbonylsulfenyl chloride

- S-Chloro O-methyl thiocarbonate

- TXJXPZVVSLAQOQ-UHFFFAOYSA-N

- Methoxycarbonylsulfenyl chloride, 97%

- Carbonothioic acid, anhydrosulfide with thiohypochlorous acid, methyl ester

- (chlorothio)(methoxy)oxomethane

- methoxycarbonyl sulfenyl chloride

- methoxy-carbonylsulfenyl chloride

- methoxy carbonylsulfenyl chloride

- (Chlorothio)form

- J-016472

- M0979

- Carbonothioic acid, anhydrosulfide with thiohypochlorous acid (1:1), methyl ester

- A818505

- Methoxycarbonylsulfenylchloride

- MFCD00013648

- SCHEMBL126763

- AKOS006221860

- D91417

- Carbonothioic acid anhydrosulfide with thiohypochlorus acid, O-methyl ester

- EINECS 247-801-3

- FS-4443

- FT-0628310

- (Chlorosulfanyl)(methoxy)oxomethane #

- SY049716

- (chlorosulfanyl)(methoxy)methanone

- hypochlorous (methyl carbonic) thioanhydride

- DTXSID10181132

- CS-0313613

- 26555-40-8

- NS00028134

- DB-046983

- Methoxycarbonylsulfenyl chloride

-

- MDL: MFCD00013648

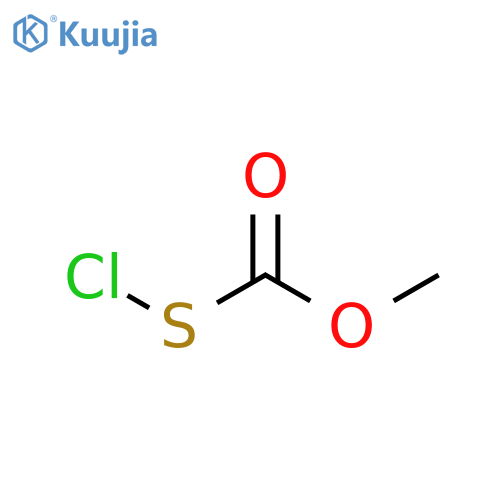

- インチ: 1S/C2H3ClO2S/c1-5-2(4)6-3/h1H3

- InChIKey: TXJXPZVVSLAQOQ-UHFFFAOYSA-N

- ほほえんだ: ClSC(=O)OC([H])([H])[H]

- BRN: 1849908

計算された属性

- せいみつぶんしりょう: 125.95400

- どういたいしつりょう: 125.954

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 55.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 51.6

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.399 g/mL at 25 °C(lit.)

- ふってん: 133-134 °C(lit.)

- フラッシュポイント: 華氏温度:129.2°f

摂氏度:54°c - 屈折率: n20/D 1.481(lit.)

- ようかいど: Miscible with dichlormethane.

- PSA: 51.60000

- LogP: 1.63980

- ようかいせい: 未確定

- かんど: Moisture Sensitive

Methoxycarbonylsulfenyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H226-H314

- 警告文: P280-P305 + P351 + P338-P310

- 危険物輸送番号:UN 2920 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 10-34

- セキュリティの説明: S26; S36/37/39; S45

- 福カードFコード:10-21

-

危険物標識:

- 包装カテゴリ:II

- ちょぞうじょうけん:2-8°C

- リスク用語:R10; R34

- 包装グループ:II

- 危険レベル:8

- 危険レベル:8

- セキュリティ用語:8

- 包装等級:II

Methoxycarbonylsulfenyl chloride 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methoxycarbonylsulfenyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OF011-1g |

Methoxycarbonylsulfenyl chloride |

26555-40-8 | 96.0%(T) | 1g |

¥502.0 | 2022-06-10 | |

| TRC | M220610-50mg |

Methoxycarbonylsulfenyl Chloride |

26555-40-8 | 50mg |

$ 50.00 | 2022-06-04 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04350-5g |

Methoxycarbonylsulfenyl chloride, 95% |

26555-40-8 | 95% | 5g |

¥3094.00 | 2023-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 359408-1ML |

Methoxycarbonylsulfenyl chloride |

26555-40-8 | 97% | 1ML |

¥792.32 | 2022-02-24 | |

| Oakwood | 002587-1g |

Methoxycarbonylsulfenyl chloride |

26555-40-8 | 95% | 1g |

$27.00 | 2024-07-19 | |

| Oakwood | 002587-25g |

Methoxycarbonylsulfenyl chloride |

26555-40-8 | 95% | 25g |

$318.00 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158634-25G |

Methoxycarbonylsulfenyl chloride |

26555-40-8 | >96.0%(T) | 25g |

¥3247.90 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0979-5G |

Methoxycarbonylsulfenyl Chloride |

26555-40-8 | >96.0%(T) | 5g |

¥880.00 | 2024-04-16 | |

| Oakwood | 002587-100g |

Methoxycarbonylsulfenyl chloride |

26555-40-8 | 95% | 100g |

$955.00 | 2024-07-19 | |

| abcr | AB177865-5g |

Methoxycarbonylsulfenyl chloride, 95%; . |

26555-40-8 | 95% | 5g |

€91.00 | 2025-02-13 |

Methoxycarbonylsulfenyl chloride 関連文献

-

Richard J. Spears,Clíona McMahon,Vijay Chudasama Chem. Soc. Rev. 2021 50 11098

-

Rahul Kaushik,Pawan Kumar,Amrita Ghosh,Neha Gupta,Davinder Kaur,Saroj Arora,D. Amilan Jose RSC Adv. 2015 5 79309

-

Smita B. Gunnoo,Abhishek Iyer,Willem Vannecke,Klaas W. Decoene,Tim Hebbrecht,Jan Gettemans,Mathias Laga,Stefan Loverix,Ignace Lasters,Annemieke Madder Chem. Commun. 2018 54 11929

-

Lisa I. Pilkington,Rebecca C. Deed,Katie Parish-Virtue,Chien-Wei Huang,Michelle E. Walker,Vladimir Jiranek,David Barker,Bruno Fedrizzi Chem. Commun. 2019 55 8868

-

Yu Zhao,Tyler D. Biggs,Ming Xian Chem. Commun. 2014 50 11788

Methoxycarbonylsulfenyl chlorideに関する追加情報

26555-40-8およびMethoxycarbonylsulfenyl chlorideに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号26555-40-8およびMethoxycarbonylsulfenyl chloride(メトキシカルボニルスルフェニルクロリド)に関する研究が注目を集めています。本稿では、これらの物質に関する最新の研究成果をまとめ、その応用可能性と今後の展望について考察します。

26555-40-8は、有機合成化学において重要な中間体として機能する化合物です。特に、Methoxycarbonylsulfenyl chlorideは、スルフェニル化反応における優れた試薬として知られており、医薬品合成や機能性材料の開発において重要な役割を果たしています。2023年以降の研究では、この化合物を用いた新規合成法の開発や、生物活性化合物への応用に関する報告が増加しています。

最新の研究では、Methoxycarbonylsulfenyl chlorideを用いた選択的スルフェニル化反応の最適化が進められています。特に、温和な条件下での反応進行や、高い位置選択性を達成するための触媒システムの開発が焦点となっています。2024年に発表された研究では、金属錯体を触媒として用いることで、従来よりも効率的なスルフェニル化が可能であることが示されました。

医薬品開発の観点からは、26555-40-8を出発物質とする新規化合物ライブラリーの構築が進められています。ある研究グループは、この化合物を基盤としたスルホン��ミド誘導体の合成に成功し、それらが特定の酵素に対して強い阻害活性を示すことを明らかにしました。この成果は、新規治療薬の開発につながる可能性が高いと評価されています。

安全性に関する研究も重要な進展を見せています。Methoxycarbonylsulfenyl chlorideの取り扱いに関する最新の安全性評価では、適切な条件下で使用する限り、実験室規模での利用に重大なリスクはないことが確認されました。ただし、大規模な工業プロセスへの応用に際しては、さらに詳細な評価が必要であると指摘されています。

今後の展望として、26555-40-8およびMethoxycarbonylsulfenyl chlorideを利用したグリーンケミストリーの推進が期待されています。特に、生分解性の高い医薬品中間体の合成や、環境負荷の少ない製造プロセスの開発において、これらの化合物が重要な役割を果たす可能性があります。2025年以降の研究動向として、持続可能な化学プロセスへの応用がさらに進むことが予想されます。

まとめると、26555-40-8およびMethoxycarbonylsulfenyl chlorideに関する研究は、有機合成化学から医薬品開発まで幅広い分野で重要な進展を見せています。最新の研究成果は、これらの化合物が持つ多様な可能性を示しており、今後のさらなる発展が期待されます。研究者は、これらの物質の特性を最大限に活用しつつ、安全性と持続可能性にも配慮した研究開発を進める必要があります。

26555-40-8 (Methoxycarbonylsulfenyl chloride) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)